2-bromo-4,6-dihydroxyBenzoic acid

Description

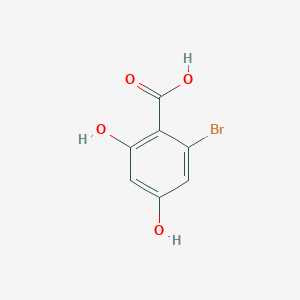

2-Bromo-4,6-dihydroxybenzoic acid is a halogenated aromatic carboxylic acid with bromine at position 2 and hydroxyl groups at positions 4 and 6 of the benzene ring. Its molecular formula is C₇H₅BrO₄, and its estimated molecular weight is 233.03 g/mol (inferred from structural analogs). The compound’s structure combines electron-withdrawing groups (bromine and carboxylic acid) with electron-donating hydroxyl groups, leading to unique physicochemical properties.

Properties

Molecular Formula |

C7H5BrO4 |

|---|---|

Molecular Weight |

233.02 g/mol |

IUPAC Name |

2-bromo-4,6-dihydroxybenzoic acid |

InChI |

InChI=1S/C7H5BrO4/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,9-10H,(H,11,12) |

InChI Key |

AKISZGCAZIDBSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)C(=O)O)Br)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Bromination of Dialkoxybenzoic Acid Derivatives

A widely reported method involves the bromination of 3,4-dimethoxybenzoic acid derivatives to introduce bromine selectively at the 2-position, followed by oxidation or hydrolysis to obtain the dihydroxybenzoic acid.

Example: Two-step synthesis of 2-bromo-4,5-dimethoxybenzoic acid

Step 1: Bromination of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxyphenol

Reaction of 3,4-dimethoxyphenol with bromine sources (e.g., potassium bromide with hydrogen peroxide and sulfuric acid) at 30–60 °C yields 2-bromo-4,5-dimethoxyphenol intermediates with high selectivity and yields (~95%).

Step 2: Oxidation to 2-bromo-4,5-dimethoxybenzoic acid

The intermediate is oxidized with potassium permanganate in aqueous solution at 50–90 °C in the presence of tetrabutylammonium bromide, affording the benzoic acid derivative in yields over 90%.

Reaction conditions and yields for Step 1 and Step 2 are summarized below:

| Step | Reactants & Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3,4-dimethoxyphenol + H2SO4 + H2O2 + KBr | 30–60 | 2–4 | ~95 | Bromination with high selectivity |

| 2 | 2-bromo-4,5-dimethoxyphenol + KMnO4 + TBABr + H2O | 50–90 | 5–6 | >90 | Oxidation to benzoic acid |

TBABr = tetrabutylammonium bromide

This method avoids using volatile bromine gas, instead employing safer bromide salts and hydrogen peroxide, which is environmentally friendlier and easier to handle.

Hydrolysis/Demethylation to Obtain Dihydroxybenzoic Acid

Once the 2-bromo-4,5-dimethoxybenzoic acid is synthesized, demethylation (hydrolysis) can be performed to convert methoxy groups to hydroxy groups, yielding 2-bromo-4,5-dihydroxybenzoic acid. This step typically involves:

- Treatment with strong acids (e.g., hydrobromic acid or sulfuric acid) or

- Use of reagents such as boron tribromide (BBr3) under controlled conditions.

Although specific protocols for the 4,6-dihydroxy isomer are scarce, analogous methods for 4,5-dihydroxy derivatives are well established.

Alternative Synthetic Routes from Veratraldehyde

Another route reported involves starting from veratraldehyde (3,4-dimethoxybenzaldehyde), which undergoes:

- Oxidation to veratric acid (3,4-dimethoxybenzoic acid) using potassium permanganate,

- Bromination at the 2-position,

- Followed by esterification or conversion to hydrazides or other derivatives.

This method benefits from high yields and well-characterized intermediates, providing a robust synthetic route adaptable to the target compound.

Research Findings and Optimization Parameters

Effect of Temperature and Molar Ratios on Bromination Yield

From the patent data, the bromination step's temperature and reagent molar ratios critically affect yield and selectivity. Key observations include:

| Parameter | Optimal Range | Effect on Yield/Selectivity |

|---|---|---|

| Temperature | 30–60 °C | Higher than 60 °C increases by-products |

| Molar ratio (substrate: H2SO4: H2O2: KBr) | 1.0 : 0.5–0.8 : 1.0–1.2 : 1.0–1.2 | Balanced ratios maximize yield (~97%) |

| Reaction time | 2–4 hours | Insufficient time lowers conversion |

Oxidation Step Parameters

| Parameter | Optimal Range | Effect on Yield/Selectivity |

|---|---|---|

| Temperature | 50–90 °C | Below 50 °C incomplete oxidation; above 90 °C by-products increase |

| Molar ratio (substrate: KMnO4: TBABr) | 1.0 : 3.0–3.5 : 0.02–0.10 | Precise control improves yield (~92–93%) |

| Reaction time | 5–6 hours | Ensures complete oxidation |

Summary Table of Preparation Method for 2-Bromo-4,6-Dihydroxybenzoic Acid (Adapted)

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3,4-dimethoxyphenol or aldehyde | H2SO4, H2O2, KBr, 30–60 °C, 2–4 h | 2-bromo-4,5-dimethoxyphenol | ~95 | Selective bromination |

| 2 | 2-bromo-4,5-dimethoxyphenol | KMnO4, TBABr, H2O, 50–90 °C, 5–6 h | 2-bromo-4,5-dimethoxybenzoic acid | >90 | Oxidation to benzoic acid |

| 3 | 2-bromo-4,5-dimethoxybenzoic acid | Acid hydrolysis or BBr3 demethylation | 2-bromo-4,5-dihydroxybenzoic acid | Variable | Demethylation to dihydroxy derivative |

| 4 | Isomerization or alternative route | Specific conditions to shift hydroxyl to 6-position (if needed) | 2-bromo-4,6-dihydroxybenzoic acid | Not well-documented | May require custom synthetic optimization |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-dihydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The bromine atom can be reduced to form the corresponding hydroxybenzoic acid.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroxybenzoic acids.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block in Organic Chemistry

- 2-Bromo-4,6-dihydroxybenzoic acid is utilized as a building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it valuable in creating more complex molecules.

- It serves as a precursor for various derivatives that are synthesized for pharmaceutical applications or other chemical products.

Reagent in Chemical Reactions

- The compound has been employed as a reagent in several chemical reactions due to its ability to participate in electrophilic aromatic substitutions and other transformations.

Biological Applications

Antimicrobial Activity

- Research indicates that 2-bromo-4,6-dihydroxybenzoic acid exhibits significant antimicrobial properties. Studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:

Antioxidant Properties

- The compound has been investigated for its antioxidant capabilities, which can help mitigate oxidative stress in biological systems.

Potential Therapeutic Effects

- Preliminary studies suggest that derivatives of 2-bromo-4,6-dihydroxybenzoic acid may possess therapeutic effects, including anti-inflammatory and analgesic properties. This potential is being explored for drug development purposes.

Industrial Applications

Dyes and Polymers

- In the industrial sector, 2-bromo-4,6-dihydroxybenzoic acid is used in the production of dyes and polymers. Its chemical structure allows it to be incorporated into various polymer matrices, enhancing their properties.

Production of Other Chemicals

- The compound acts as an intermediate in the synthesis of other valuable chemicals used in different industrial processes.

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| Escherichia coli | 1.0 | Effective |

| Staphylococcus aureus | 0.5 | Effective |

| Enterococcus faecalis | 1.0 | Moderate |

| Pseudomonas aeruginosa | 2.0 | Moderate |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Alves et al., the antimicrobial activity of various phenolic compounds was evaluated, with 2-bromo-4,6-dihydroxybenzoic acid showing superior efficacy against both Gram-positive and Gram-negative bacteria compared to other tested compounds . The study emphasized its potential use as a natural preservative in food products.

Case Study 2: Drug Development Potential

Research published in MDPI highlighted the synthesis of hydrazones derived from 2-bromo-4,6-dihydroxybenzoic acid, which were tested for their antiproliferative effects on cancer cell lines . The findings suggested that modifications of this compound could lead to new anticancer agents with improved selectivity towards tumor cells.

Mechanism of Action

The mechanism of action of 2-bromo-4,6-dihydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

(a) 4-Bromobenzoic Acid

(b) 4-Bromo-2,6-dinitrobenzoic Acid

- Structure : Bromine at position 4; nitro groups at 2 and 6.

- Molecular Formula : C₇H₃BrN₂O₆ .

- Molecular Weight : 323.01 g/mol .

- Key Differences :

Hydroxy vs. Alkoxy Derivatives

(a) 2-Bromo-4,6-dimethoxybenzoic Acid

(b) 2-Bromo-4,5-dialkoxybenzoic Acid

- Structure : Alkoxy groups at positions 4 and 5.

- General Formula : C₉H₉BrO₄ (R, R’ = lower alkyl groups) .

- Key Differences :

- Alkoxy groups enhance lipophilicity, making the compound more suitable for organic synthesis.

- Reduced reactivity in electrophilic substitution compared to dihydroxy analogs.

Amino-Substituted Analogs

2-Amino-4,5-dimethoxybenzoic Acid

- Structure: Amino group at position 2; methoxy groups at 4 and 5.

- Molecular Formula: C₉H₁₁NO₄ .

- Molecular Weight : 213.19 g/mol .

- Key Differences: The amino group is electron-donating, decreasing carboxylic acid acidity. Enhanced nucleophilic reactivity due to the amino group. Applications: Precursor in alkaloid synthesis .

Chlorinated and Hydroxymethyl Derivatives

(a) 2,5-Dichloro-3,6-dihydroxybenzoic Acid

(b) 2-(Hydroxymethyl)-4,6-dimethoxybenzoic Acid

- Structure : Hydroxymethyl group at position 2; methoxy groups at 4 and 6.

- Molecular Formula : C₁₀H₁₂O₅ .

- Molecular Weight : 212.20 g/mol .

- Key Differences: Hydroxymethyl introduces additional hydrogen-bonding sites, improving solubility. Potential for esterification or glycosylation due to the hydroxymethyl group.

Biological Activity

2-Bromo-4,6-dihydroxybenzoic acid (C7H5BrO4) is an aromatic compound notable for its potential biological activities. This article explores its antimicrobial, anticancer, and anti-diabetic properties, supported by various studies and case analyses.

- Molecular Formula : C7H5BrO4

- Molecular Weight : Approximately 233.02 g/mol

Antimicrobial Activity

Research indicates that 2-bromo-4,6-dihydroxybenzoic acid exhibits significant antimicrobial properties against various bacterial strains.

Key Findings:

- Antibacterial Activity : In vitro studies demonstrate effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.5 mg/mL against MRSA strains .

- Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or function as a chelating agent, thereby inhibiting essential enzymatic processes.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of 2-bromo-4,6-dihydroxybenzoic acid against various cancer cell lines.

Research Highlights:

- Cell Lines Tested : The compound has shown cytotoxic effects on A549 (lung cancer), MCF-7 (breast cancer), and BEL-7402 (liver cancer) cells, with IC50 values ranging from 3.09 to 8.71 µg/mL .

- In Vivo Studies : Extracts containing this compound have inhibited tumor growth in animal models, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-Diabetic Activity

Emerging research suggests that the compound may also possess anti-diabetic properties.

Findings:

- PTP1B Inhibition : Studies indicate that derivatives of this compound inhibit protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways .

- Effect on Blood Glucose Levels : In vivo tests on diabetic rats demonstrated a decrease in blood glucose levels following administration of extracts containing the compound .

Case Studies

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.